molecular formula C18H20N2O3S2 B2494829 Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 686771-86-8

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Cat. No.: B2494829
CAS No.: 686771-86-8
M. Wt: 376.49
InChI Key: VKTHZNIOCQUFCN-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This bicyclic system integrates a thiophene ring fused to a pyrimidine ring, with a 4-oxo group at position 4, a p-tolyl (4-methylphenyl) substituent at position 3, and a methyl butanoate group attached via a thioether linkage at position 2.

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-14(17(22)23-3)25-18-19-13-9-10-24-15(13)16(21)20(18)12-7-5-11(2)6-8-12/h5-8,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTHZNIOCQUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a p-tolyl substituent and a methyl thio group. Its chemical formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, and it can be represented as follows:

Molecular Structure C15H18N2O2S\text{Molecular Structure }\quad \text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor effects. For instance, thieno[3,2-d]pyrimidine derivatives were tested against several cancer cell lines, showing promising cytotoxicity. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function .

3. Urease Inhibition

Urease inhibitors are crucial in treating conditions like urinary tract infections and kidney stones. Compounds related to this compound have been shown to effectively inhibit urease activity in vitro. This suggests potential therapeutic applications in managing urease-related disorders .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and tumor growth.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .

Case Study 2: Antitumor Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the mechanism involved apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis
Urease InhibitionCompetitive inhibition

Comparison with Similar Compounds

Structural Differences :

  • Core: Shares the same tetrahydrothieno[3,2-d]pyrimidine backbone.
  • Substituents :
    • Position 3: Ethyl group (vs. p-tolyl in the target compound).
    • Position 6: Additional methyl group.

Implications :

  • The 6-methyl group may increase ring rigidity, affecting conformational flexibility and binding to biological targets.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural Differences :

  • Core : Pyrimidine ring lacking the fused thiophene moiety.
  • Substituents: Position 4: Thietan-3-yloxy (a saturated three-membered sulfur-containing ring). Position 6: Methyl group. Thioether linkage: Connects to an ethyl acetate group (shorter chain than the target compound’s butanoate ester).

Implications :

  • The thietan-3-yloxy group introduces steric constraints and polarizability, which may influence solubility and receptor binding.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Structural Differences :

  • Core: Imidazo[1,2-a]pyridine (a nitrogen-rich fused system) instead of thienopyrimidine.
  • Substituents: Cyano (CN) and nitro (NO₂) groups (strong electron-withdrawing effects). Dual ethyl ester groups at positions 5 and 6.

Physicochemical Properties :

  • Molecular Weight : 51% purity with a melting point of 243–245°C, indicating high thermal stability .
  • Spectroscopy : Detailed ¹H/¹³C NMR and HRMS data confirm structural integrity, a benchmark for validating analogs of the target compound .

Implications :

  • Electron-withdrawing groups may enhance reactivity in nucleophilic environments but reduce metabolic stability.

Comparative Analysis Table

Property/Feature Target Compound CAS: 851409-84-2 Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Diethyl Imidazopyridine Derivative
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrimidine Imidazo[1,2-a]pyridine
Key Substituents p-Tolyl (C₆H₄CH₃), methyl butanoate Ethyl, 6-methyl, methyl butanoate Thietan-3-yloxy, ethyl acetate Cyano, nitro, diethyl dicarboxylate
Electronic Effects Moderate electron-donating (p-tolyl) Electron-donating (ethyl, methyl) Polarizable (thietane) Strong electron-withdrawing (CN, NO₂)
Synthetic Route Likely involves thienopyrimidine ring closure Similar core synthesis Alkylation with 2-chloromethylthiirane One-pot two-step reaction
Handling Precautions Not explicitly reported Avoid heat/ignition sources (P210) Not reported High thermal stability (243–245°C melt)

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylate Derivatives

Reagents :

  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate
  • p-Tolyl isocyanate or p-tolyl acyl chloride

Procedure :

  • The 2-aminothiophene derivative reacts with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours.
  • Cyclization is catalyzed by triethylamine, forming the pyrimidinone ring.
  • The thiol group at position 2 is generated via hydrolysis of a thiocyanate intermediate using aqueous sodium hydroxide.

Yield : 68–72% after recrystallization from ethanol.

Thioether Formation with Methyl 2-Bromobutanoate

The thiol intermediate undergoes nucleophilic substitution to introduce the butanoate ester.

Nucleophilic Substitution Under Basic Conditions

Reagents :

  • 3-(p-Tolyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol
  • Methyl 2-bromobutanoate
  • Potassium carbonate (K₂CO₃)
  • Tetrabutylammonium iodide (TBAI) as phase-transfer catalyst

Procedure :

  • The thiol (1.0 equiv) and methyl 2-bromobutanoate (1.2 equiv) are combined in dry dimethylformamide (DMF).
  • K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv) are added, and the mixture is stirred at 70°C for 8 hours.
  • The product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:4).

Yield : 65–70%.

Mitsunobu Reaction for Thioether Coupling

Reagents :

  • Triphenylphosphine (PPh₃)
  • Diethyl azodicarboxylate (DEAD)

Procedure :

  • The thiol (1.0 equiv), methyl 2-hydroxybutanoate (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are dissolved in THF.
  • The reaction proceeds at 0°C to room temperature for 24 hours.
  • Purification via recrystallization from dichloromethane/hexane yields the product.

Yield : 60–63%.

Optimization and Comparative Analysis

Table 1: Comparison of Thioether Formation Methods

Method Conditions Catalyst Yield (%) Purity (%)
Nucleophilic Substitution DMF, 70°C, 8h K₂CO₃, TBAI 65–70 ≥98
Mitsunobu Reaction THF, 0°C–RT, 24h PPh₃, DEAD 60–63 ≥95

Key Observations :

  • Nucleophilic substitution offers higher yields and shorter reaction times but requires stringent anhydrous conditions.
  • The Mitsunobu reaction avoids bromide leaving groups but is less atom-economical due to stoichiometric phosphine use.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, p-tolyl), 4.10 (s, 2H, SCH₂), 3.65 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, tetrahydrothieno protons).
  • FTIR : 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (pyrimidinone C=O), 1250 cm⁻¹ (C=S).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidinone ring and equatorial orientation of the p-tolyl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and heat transfer, reducing side reactions during cyclocondensation.
  • In-line purification via liquid-liquid extraction minimizes downstream processing time.

Green Chemistry Approaches

  • Solvent recycling: DMF is recovered via distillation with >90% efficiency.
  • Catalytic TBAI reduces waste compared to stoichiometric bases.

Challenges and Solutions

Thiol Oxidation Mitigation

  • Conduct reactions under nitrogen or argon to prevent disulfide formation.
  • Add antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt%.

Regioselectivity in Cyclocondensation

  • Use p-tolyl isocyanate instead of acyl chlorides to avoid N-acylation byproducts.

Q & A

Q. Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and carbonyl/aromatic proton shifts (e.g., δ 2.3–2.5 ppm for methyl groups, δ 170–175 ppm for ester carbonyls) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 443.12) .
  • HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .

[Basic] What initial biological screening assays are recommended for evaluating its pharmacological potential?

Q. Approach :

  • Enzyme inhibition assays : Test anti-tyrosinase activity (IC₅₀ values) using L-DOPA as a substrate, comparing to kojic acid as a positive control .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility studies : Use PBS (pH 7.4) and DMSO to determine bioavailability thresholds .

[Advanced] How can mechanistic studies elucidate the compound’s reactivity in heterocyclization steps?

Q. Strategies :

  • Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites to track rate-determining steps .
  • In situ FTIR : Monitor intermediate formation (e.g., imine or thiourea derivatives) during cyclization .
  • Computational modeling : DFT calculations (Gaussian 16) to map transition states and activation energies .

[Advanced] What structural modifications enhance its bioactivity while maintaining stability?

Q. Structure-Activity Relationship (SAR) Guidelines :

  • p-Tolyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to boost enzyme affinity .
  • Ester moiety : Hydrolyze to carboxylic acid for improved solubility or modify with PEG chains for prolonged half-life .
  • Thioether linker : Substitute with sulfone (-SO₂-) to assess redox stability impacts .

[Advanced] How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Methodological framework :

  • Pharmacokinetic profiling : Measure plasma concentration-time curves (LC-MS/MS) to identify bioavailability issues .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

[Advanced] What computational tools predict binding modes with biological targets?

Q. Protocol :

  • Molecular docking : AutoDock Vina for docking into tyrosinase active sites (PDB: 2Y9X) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .

[Advanced] How can enantiomeric purity be achieved if chiral centers are present?

Q. Resolution techniques :

  • Chiral HPLC : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts during key steps .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

[Advanced] What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Critical considerations :

  • Exothermic reactions : Use jacketed reactors with temperature feedback control .
  • Solvent recovery : Implement distillation systems for DMF or ethanol reuse .
  • By-product mitigation : Optimize stoichiometry (1.2:1 molar ratio of thiol to pyrimidine) to minimize disulfide by-products .

[Advanced] How can degradation pathways be characterized under physiological conditions?

Q. Analytical workflow :

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days .
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) .
  • Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines .

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